Regioisomer-Dependent Enzyme Inhibition: 3-Methyl vs. 2-Methyl Benzamide Potency
In a structure-activity relationship (SAR) study on substituted benzamide inhibitors of SARS-CoV papain-like protease (PLpro), the 3-methylbenzamide derivative exhibited an IC50 of 14.8 ± 5.0 µM. In contrast, the direct 2-methylbenzamide analog showed a higher inhibitory potency with an IC50 of 8.7 ± 0.7 µM under identical assay conditions [1]. This direct head-to-head comparison within the same experimental system demonstrates a 1.7-fold decrease in potency resulting solely from the relocation of the methyl group from the ortho to the meta position on the benzamide ring.
| Evidence Dimension | Inhibitory potency against SARS-CoV PLpro |
|---|---|
| Target Compound Data | IC50 = 14.8 ± 5.0 µM |
| Comparator Or Baseline | 2-methylbenzamide analog (lead compound): IC50 = 8.7 ± 0.7 µM |
| Quantified Difference | 1.7-fold reduction in potency for the 3-methyl isomer |
| Conditions | In vitro enzyme inhibition assay using recombinant SARS-CoV PLpro, measured via a fluorescence-based method. |
Why This Matters
This quantifies a key structure-activity cliff; a researcher seeking a specific potency window for target engagement may rationally select the 3-methyl isomer over the more potent 2-methyl version to achieve a desired, less potent inhibitory profile for mechanistic studies.
- [1] Johnson, M. E.; Mesecar, A. D. et al. Structure-based design, synthesis, and biological evaluation of a series of novel and reversible inhibitors for the severe acute respiratory syndrome-coronavirus papain-like protease. J. Med. Chem. 2009, 52, 5228–5240. Table 1. View Source
